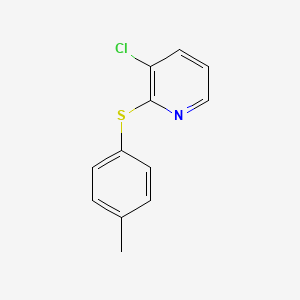

3-Chloro-2-p-tolylsulfanylpyridine

Description

3-Chloro-2-p-tolylsulfanylpyridine is a halogenated pyridine derivative featuring a chlorine atom at the 3-position and a p-tolylsulfanyl (methylphenylthio) group at the 2-position. The p-tolyl group contributes steric bulk and electron-donating effects via the methyl substituent, while the sulfur atom in the sulfanyl group may participate in hydrogen bonding or metal coordination .

Properties

Molecular Formula |

C12H10ClNS |

|---|---|

Molecular Weight |

235.73 g/mol |

IUPAC Name |

3-chloro-2-(4-methylphenyl)sulfanylpyridine |

InChI |

InChI=1S/C12H10ClNS/c1-9-4-6-10(7-5-9)15-12-11(13)3-2-8-14-12/h2-8H,1H3 |

InChI Key |

XSSPWJPUUOLSQL-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)SC2=C(C=CC=N2)Cl |

Canonical SMILES |

CC1=CC=C(C=C1)SC2=C(C=CC=N2)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Electronic Variations

The following table summarizes key structural differences between 3-Chloro-2-p-tolylsulfanylpyridine and related compounds, based on substituent effects:

| Compound Name | Substituents (Position) | Key Functional Groups | Electronic Effects |

|---|---|---|---|

| This compound | Cl (3), p-tolylsulfanyl (2) | Sulfanyl, methylphenyl | Electron-donating (p-tolyl) |

| 3-Chloro-2-(phenylsulfanyl)-5-(trifluoromethyl)pyridine | Cl (3), PhS (2), CF₃ (5) | Sulfanyl, trifluoromethyl | Electron-withdrawing (CF₃) |

| 3-Chloro-2-(pyridin-4-yl)-5-(trifluoromethyl)pyridine | Cl (3), pyridin-4-yl (2), CF₃ (5) | Pyridyl, trifluoromethyl | Electron-deficient (pyridyl, CF₃) |

| 3-Chloro-2-(propan-2-ylsulfanyl)-5-(trifluoromethyl)pyridine | Cl (3), iPrS (2), CF₃ (5) | Sulfanyl, isopropyl | Steric hindrance (iPr) |

| 3-Chloro-2-(pyrazol-1-yl)-5-(dioxaborolan-2-yl)pyridine | Cl (3), pyrazolyl (2), boronate (5) | Boronate ester, pyrazole | Electrophilic (boronate) |

Key Observations :

- Electron-Donating vs. In contrast, trifluoromethyl (CF₃) substituents in analogues (e.g., 3-Chloro-2-(phenylsulfanyl)-5-(trifluoromethyl)pyridine) withdraw electrons, increasing electrophilicity and acidity .

- Sulfur Oxidation State : Compounds with sulfonyl (SO₂) groups (e.g., 3-Chloro-2-(phenylsulfonyl)-5-(trifluoromethyl)pyridine) exhibit higher polarity and solubility in polar solvents compared to sulfanyl (S) analogues .

- Heteroaromatic Substituents : Pyridyl or pyrazolyl groups (e.g., 3-Chloro-2-(pyridin-4-yl)-5-(trifluoromethyl)pyridine) introduce additional nitrogen atoms, enabling π-stacking or hydrogen-bonding interactions critical for biological activity .

Physicochemical Properties

While explicit data (e.g., melting points, logP) are unavailable in the provided evidence, inferences can be made:

- Solubility : Sulfonyl-containing derivatives are more water-soluble than sulfanyl analogues due to higher polarity. Boronate esters (e.g., 3-Chloro-2-(pyrazol-1-yl)-5-(dioxaborolan-2-yl)pyridine) may hydrolyze in aqueous media, enabling applications in Suzuki-Miyaura cross-coupling reactions .

Research Findings and Industrial Relevance

- Structural Characterization : Crystallographic data for these compounds, where available, are often refined using SHELX software, ensuring precise geometric parameters . Visualization tools like ORTEP-3 aid in analyzing molecular conformations .

- Supplier Availability : Over 10 suppliers list derivatives like 3-Chloro-2-(pyridin-2-ylsulfanyl)aniline, highlighting their commercial demand .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.